molecular formula C22H26O8 B600719 (-)-Syringaresinol CAS No. 6216-81-5

(-)-Syringaresinol

Cat. No. B600719
CAS RN: 6216-81-5
M. Wt: 418.44
InChI Key:
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Description

This would involve a detailed explanation of what “(-)-Syringaresinol” is, including its chemical structure and any known uses or applications.





  • Synthesis Analysis

    This would involve a review of the methods used to synthesize “(-)-Syringaresinol”, including any chemical reactions involved.





  • Molecular Structure Analysis

    This would involve a detailed examination of the molecular structure of “(-)-Syringaresinol”, potentially using techniques such as X-ray crystallography or NMR spectroscopy.





  • Chemical Reactions Analysis

    This would involve studying the chemical reactions that “(-)-Syringaresinol” can undergo, and the conditions under which these reactions occur.





  • Physical And Chemical Properties Analysis

    This would involve measuring properties such as the melting point, boiling point, solubility, and reactivity of “(-)-Syringaresinol”.




  • Scientific Research Applications

    • Cardioprotective Effects : (-)-Syringaresinol has shown promise in treating diabetic cardiomyopathy. It helps alleviate inflammation, cardiac fibrosis, and oxidative stress without affecting hyperglycemia or body weight (Li et al., 2020).

    • Polymer Industry Applications : It's been proposed as a greener alternative to bisphenol-A (BPA) in polymer synthesis, particularly for Non-Isocyanate PolyUrethanes (NIPUs) (Janvier, Ducrot, & Allais, 2017).

    • Anticancer Properties : (-)-Syringaresinol shows potential as a chemotherapeutic agent, particularly in treating leukemia by inducing G1 arrest and apoptosis in human promyelocytic HL-60 cells (Park et al., 2008).

    • Neurological Effects : It promotes neuronal differentiation, particularly in PC12h cells, suggesting potential applications in neurological research (Yamazaki et al., 1994).

    • Immunomodulatory Effects : Syringaresinol has been found to delay immunosenescence by enhancing immune cell numbers and modulating gut microbiota in middle-aged mice (Cho et al., 2016).

    • Renal Protective Effects : In diabetic nephropathy models, syringaresinol showed protective effects by regulating oxidative stress and inflammatory pathways (Ji et al., 2022).

    • Neuromodulating Agent : It suppresses excitatory synaptic transmission and epileptic activity in the hippocampus through presynaptic mechanisms (Cho et al., 2018).

    • Influence on Lipid and Glucose Metabolism : Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism, indicating potential in treating metabolic disorders (Wang et al., 2017).

    Safety And Hazards

    This would involve studying any potential risks associated with “(-)-Syringaresinol”, including toxicity, flammability, and environmental impact.




  • Future Directions

    This would involve a discussion of areas for future research or potential new applications for “(-)-Syringaresinol”.




    Each of these sections would involve a thorough review of the relevant scientific literature, and the findings would be presented in a clear, organized manner, with each section of the analysis clearly labeled as you requested. Please consult a subject matter expert or a specialized database for this detailed analysis.


    properties

    IUPAC Name

    4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KOWMJRJXZMEZLD-WRMVBYCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H26O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901316029
    Record name (-)-Syringaresinol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901316029
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    418.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (-)-Syringaresinol

    CAS RN

    6216-81-5
    Record name (-)-Syringaresinol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=6216-81-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Syringaresinol, (-)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (-)-Syringaresinol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901316029
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name SYRINGARESINOL, (-)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Citations

    For This Compound
    7,150
    Citations
    M Janvier, L Hollande, AS Jaufurally, M Pernes… - …, 2017 - Wiley Online Library
    … endocrine disruption for syringaresinol. Its glycidylation … syringaresinol‐based resins, similar to bisphenol A (BPA). All these results undoubtedly confirmed the potential of syringaresinol …
    BY Park, SR Oh, KS Ahn, OK Kwon, HK Lee - International …, 2008 - Elsevier
    … We show by western blot analysis, that the (−)-syringaresinol-… treatment with (−)-syringaresinol for 24 h was demonstrated by … (−)-Syringaresinol also induced cytochrome c release and …
    Number of citations: 60 www.sciencedirect.com
    MA Ouyang, YS Wein, ZK Zhang… - Journal of agricultural …, 2007 - ACS Publications
    … By comparison of the above 1 H NMR data with those of syringaresinol-O-β-glucopyranoside ( 15), compound 4 was determined to be a derivative of syringaresinol-O-β-…
    Number of citations: 111 pubs.acs.org
    VK Bajpai, MB Alam, KT Quan, MK Ju, R Majumder… - Scientific reports, 2018 - nature.com
    … effects of (+)-syringaresinol (SGRS), a … , (+)-syringaresinol was also isolated as a major compound. In addition, Cai et al. also reported isolation and characterization of (+)-syringaresinol …
    Number of citations: 46 www.nature.com
    BH Chung, S Kim, JD Kim, JJ Lee, YY Baek… - … & molecular medicine, 2012 - nature.com
    … We further determined whether syringaresinol increases NO production in an ex vivo vessel model using isolated mouse aortas. Syringaresinol-treated mouse aortic rings significantly …
    Number of citations: 50 www.nature.com
    M Miyazawa, H Utsunomiya, K Inada… - Biological and …, 2006 - jstage.jst.go.jp
    … Inhibitory compound 1 was isolated and identified as (+)-syringaresinol (1) by … and identified as ()-syringaresinol (Fig. 2) by comparing their spectral data to that previously …
    Number of citations: 109 www.jstage.jst.go.jp
    JH Oh, YH Joo, F Karadeniz, J Ko, CS Kong - International journal of …, 2020 - mdpi.com
    … of syringaresinol against UVA-induced changes in MMP and collagen production in the skin. In addition, syringaresinol … Overall, the present study showed that syringaresinol has UVA-…
    Number of citations: 41 www.mdpi.com
    W Choi, HS Kim, SH Park, D Kim, YD Hong… - Journal of Ginseng …, 2022 - Elsevier
    … (A) Chemical structure of syringaresinol and 3-Methyladenin (Left panel) and analysis profile of syringaresinol by HPLC (Right panel). (B, C, and D) Following SYR (100 and 200 μg/mL) …
    Number of citations: 19 www.sciencedirect.com
    L Zhang, X Jiang, J Zhang, H Gao, L Yang, D Li… - International …, 2021 - Elsevier
    Albiziae Cortex (AC) is a well-known traditional Chinese medicine with sedative-hypnotic effects and neuroprotective ability. However, the bioactive components of AC responsible for …
    Number of citations: 14 www.sciencedirect.com
    AS Jaufurally, ARS Teixeira, L Hollande… - …, 2016 - Wiley Online Library
    … of syringaresinol from sinapyl alcohol at a multigram scale (93% yield) in very high yield. Syringaresinol … Antiradical activity (DPPH analysis) and thermal properties of syringaresinol are …

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